

physicochemical characteristics of 3,3,5-Trimethyloctane

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An In-depth Technical Guide to the Physicochemical Characteristics of 3,3,5-Trimethyloctane

This technical guide provides a comprehensive overview of the core physicochemical properties of **3,3,5-trimethyloctane**, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details relevant experimental methodologies, and presents a logical workflow for the characterization of branched alkanes.

Core Physicochemical Data

3,3,5-Trimethyloctane is a branched alkane, a class of saturated hydrocarbons. Its physical and chemical properties are primarily dictated by its molecular structure and the resulting intermolecular van der Waals forces. The following table summarizes its key physicochemical characteristics.



Property	Value	Source(s)
Molecular Formula	C11H24	[1][2]
Molecular Weight	156.31 g/mol	[2][3]
IUPAC Name	3,3,5-trimethyloctane	[2]
CAS Number	62016-41-5	[2]
Boiling Point	174 °C[1]; 174.7 °C[4]	[1][4]
Melting Point	-57.06 °C (estimate)	[1]
Density	0.7470 g/cm ³	[1]
Refractive Index	1.4190	[1]

Experimental Protocols

The determination of the physicochemical properties of liquid hydrocarbons such as **3,3,5-trimethyloctane** involves a range of standard laboratory techniques. Below are detailed methodologies for key experimental procedures.

Boiling Point Determination (Thiele Tube Method)

The boiling point is a fundamental physical property used for substance identification and purity assessment.[5][6] The Thiele tube method is a convenient technique for this determination using a small sample volume.[7]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5] In this method, a sample is heated, and its vapor is trapped in an inverted capillary tube. The boiling point is recorded as the temperature at which the liquid re-enters the capillary tube upon cooling.

Procedure:

 A small quantity (approx. 0.5 mL) of 3,3,5-trimethyloctane is placed into a small test tube or a Durham tube.[7]



- A capillary tube, sealed at one end, is placed open-end-down into the liquid sample.[7]
- The sample tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7]
- The entire assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the sample is immersed.[7]
- The side arm of the Thiele tube is gently and continuously heated. This design promotes uniform heat circulation.[7]
- Heating continues until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the air in the capillary tube has been replaced by the sample's vapor.
- The heat source is removed, and the apparatus is allowed to cool slowly.
- The boiling point is the temperature recorded at the exact moment the bubbling ceases and the liquid begins to be drawn back into the capillary tube.[6]
- The atmospheric pressure should be recorded, as boiling points are pressure-dependent.

Density Measurement (Pycnometer Method)

Density is a crucial property for material characterization and process calculations. The pycnometer method offers high precision for determining the density of liquids.[8][9]

Principle: Density is defined as mass per unit volume.[10] A pycnometer is a glass flask with a precisely known volume. By measuring the mass of the pycnometer when empty, when filled with a reference substance (like deionized water), and when filled with the sample liquid, the density of the sample can be accurately calculated.[8]

Procedure:

- The pycnometer (density bottle) is thoroughly cleaned with a suitable solvent (e.g., acetone) and dried completely.[8]
- The mass of the empty, dry pycnometer is measured using an analytical balance (m1).



- The pycnometer is filled with deionized water of a known temperature and density. The stopper is inserted, ensuring any excess liquid is expelled through the capillary, and the exterior is dried.
- The mass of the water-filled pycnometer is measured (m₂). The volume of the pycnometer (V) can be calculated using the density of water at that temperature.
- The pycnometer is emptied, cleaned, and dried again.
- It is then filled with the **3,3,5-trimethyloctane** sample, and its mass is measured (m₃) following the same procedure as in step 3.
- The density of the sample (ρ _sample) is calculated using the formula: ρ _sample = (m_3 m_1) / V
- All measurements should be conducted at a constant, recorded temperature to ensure accuracy, as density is temperature-dependent.[8][10]

Purity and Isomer Separation (Gas Chromatography)

Gas chromatography (GC) is the standard method for separating and analyzing volatile compounds like branched alkanes.[11][12] It is essential for confirming purity and identifying isomers within a sample.

Principle: GC separates components of a mixture based on their differential partitioning between a stationary phase (a high-boiling liquid coated on an inert solid support within a column) and a mobile phase (an inert carrier gas). Compounds with lower boiling points and weaker interactions with the stationary phase elute faster. For alkanes, elution is primarily based on boiling point.[11]

Procedure:

Column Selection: A non-polar capillary column, such as one with a (5%-phenyl)methylpolysiloxane stationary phase, is typically used for hydrocarbon analysis. These
columns separate alkanes effectively based on their boiling points and are thermally stable
for high-boiling compounds.[11]



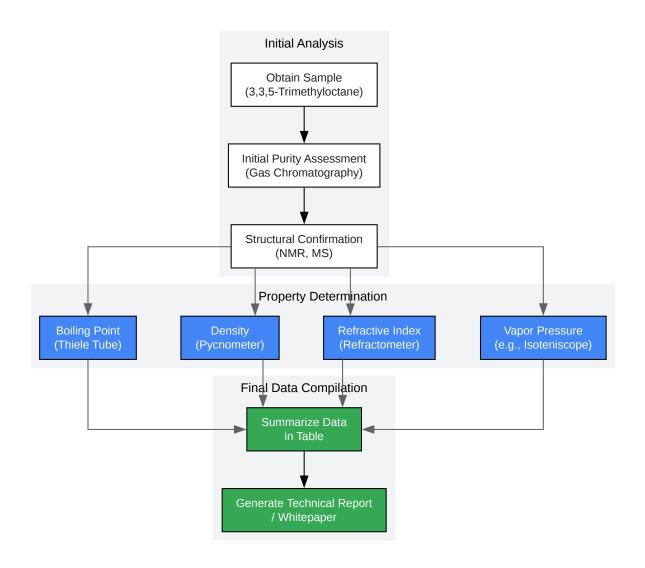
Instrument Setup:

- Injector: A split/splitless injector is set to a high temperature (e.g., 250-300 °C) to ensure rapid vaporization of the sample.
- Carrier Gas: High-purity helium or hydrogen is used as the mobile phase at a constant flow rate.
- Oven Program: The column oven temperature is programmed to start at a low temperature, hold for a few minutes, and then ramp up at a controlled rate (e.g., 5-10 °C/min) to a final temperature that is sufficient to elute all components.
- Detector: A Flame Ionization Detector (FID) is commonly used for hydrocarbons due to its high sensitivity.
- Sample Preparation and Injection: A dilute solution of **3,3,5-trimethyloctane** in a volatile solvent (e.g., hexane or pentane) is prepared. A small volume (typically 1 μL) is injected into the GC.
- Data Analysis: The resulting chromatogram plots detector response versus retention time. The peak corresponding to **3,3,5-trimethyloctane** can be identified by comparing its retention time to that of a known standard. The purity of the sample is determined by the relative area of its peak compared to the total area of all peaks in the chromatogram.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the physicochemical characterization of a branched alkane like **3,3,5-trimethyloctane**.





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Caption: Logical workflow for the physicochemical characterization of **3,3,5-Trimethyloctane**.

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